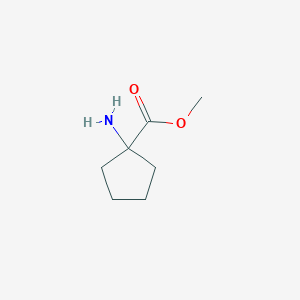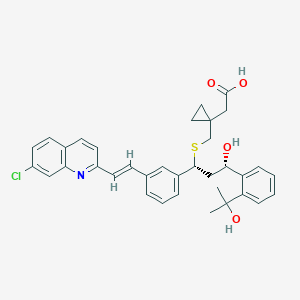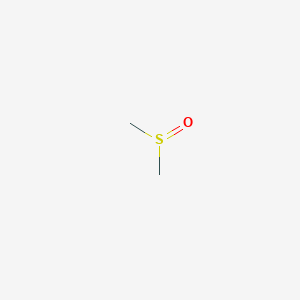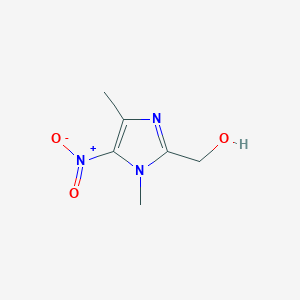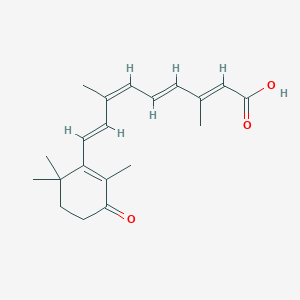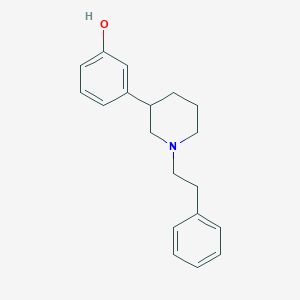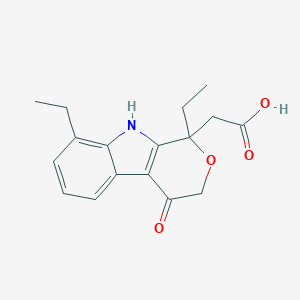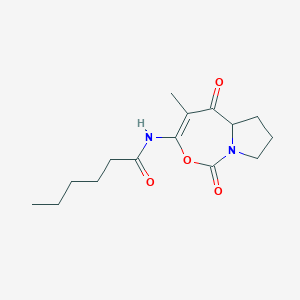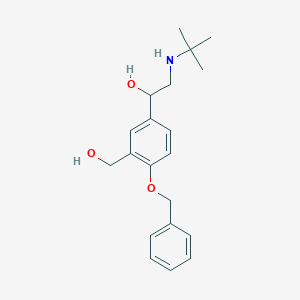![molecular formula C12H11NO4S B021515 1,3-Benzenediol, 4-[(4-aminophenyl)sulfonyl]- CAS No. 105456-60-8](/img/structure/B21515.png)
1,3-Benzenediol, 4-[(4-aminophenyl)sulfonyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Benzenediol, 4-[(4-aminophenyl)sulfonyl]-, also known as sulfoxaflor, is a chemical compound used as an insecticide. It was developed by Dow AgroSciences and is currently marketed under the trade name Transform. Sulfoxaflor is a member of the sulfoximine chemical class and is used to control a wide range of pests in a variety of crops.
Wirkmechanismus
Sulfoxaflor acts as a selective agonist of the insect nicotinic acetylcholine receptors, specifically the alpha4beta2 subtype. The binding of 1,3-Benzenediol, 4-[(4-aminophenyl)sulfonyl]- to these receptors leads to the activation of ion channels, resulting in the depolarization of the nerve cell membrane. This depolarization leads to the release of neurotransmitters, which in turn leads to muscle contraction and ultimately paralysis and death of the insect.
Biochemical and Physiological Effects:
Sulfoxaflor has been shown to have low toxicity to mammals and birds. It has a low potential for bioaccumulation and is rapidly metabolized and excreted from the body. Sulfoxaflor has also been shown to have a low impact on non-target organisms such as bees and other beneficial insects.
Vorteile Und Einschränkungen Für Laborexperimente
Sulfoxaflor offers several advantages for lab experiments. It has a high potency against a wide range of pests, making it an effective tool for studying insect physiology and behavior. It is also relatively easy to synthesize and has a long shelf life, making it readily available for use in experiments. However, 1,3-Benzenediol, 4-[(4-aminophenyl)sulfonyl]- also has some limitations. It is expensive compared to other insecticides and may not be suitable for use in large-scale field trials.
Zukünftige Richtungen
There are several future directions for research on 1,3-Benzenediol, 4-[(4-aminophenyl)sulfonyl]-. One area of interest is the development of new formulations and delivery methods to improve its effectiveness and reduce its impact on non-target organisms. Another area of interest is the study of the long-term effects of 1,3-Benzenediol, 4-[(4-aminophenyl)sulfonyl]- on insect populations and the environment. Finally, there is a need for further research on the mechanism of action of 1,3-Benzenediol, 4-[(4-aminophenyl)sulfonyl]- and its potential for use in pest management strategies.
Synthesemethoden
Sulfoxaflor can be synthesized using a multistep process starting with 4-nitrophenylsulfone and 4-aminophenylsulfone. The first step involves the reduction of 4-nitrophenylsulfone to 4-aminophenylsulfone using sodium dithionite. The second step involves the reaction of 4-nitrophenylsulfone with 4-aminophenylsulfone to form 1,3-Benzenediol, 4-[(4-aminophenyl)sulfonyl]-. The reaction is catalyzed by palladium on carbon and uses hydrogen gas as a reducing agent.
Wissenschaftliche Forschungsanwendungen
Sulfoxaflor has been extensively studied for its insecticidal properties. It has been shown to be effective against a wide range of pests including aphids, whiteflies, thrips, and leafhoppers. Sulfoxaflor works by targeting the nicotinic acetylcholine receptors in insects, which are responsible for transmitting nerve impulses. Sulfoxaflor binds to these receptors and disrupts the transmission of nerve impulses, leading to paralysis and death of the insect.
Eigenschaften
CAS-Nummer |
105456-60-8 |
|---|---|
Molekularformel |
C12H11NO4S |
Molekulargewicht |
265.29 g/mol |
IUPAC-Name |
4-(4-aminophenyl)sulfonylbenzene-1,3-diol |
InChI |
InChI=1S/C12H11NO4S/c13-8-1-4-10(5-2-8)18(16,17)12-6-3-9(14)7-11(12)15/h1-7,14-15H,13H2 |
InChI-Schlüssel |
NQQLJFOGMTTYCZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N)S(=O)(=O)C2=C(C=C(C=C2)O)O |
Kanonische SMILES |
C1=CC(=CC=C1N)S(=O)(=O)C2=C(C=C(C=C2)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one Hydrochloride](/img/structure/B21432.png)
